4-[(Cyclohexanesulfonyl)methyl]aniline is an organic compound characterized by the presence of a cyclohexanesulfonyl group attached to a methyl group on the aniline structure. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur. This compound is recognized for its utility as an intermediate in various organic syntheses and has potential applications in biological research, particularly in enzyme inhibition studies.
The compound can be synthesized from commercially available reagents, primarily involving the reaction between 3-chloromethyl aniline and cyclohexanesulfonyl chloride. This process is typically performed under controlled conditions to ensure optimal yield and purity.
4-[(Cyclohexanesulfonyl)methyl]aniline falls under the category of sulfonamide compounds and is classified as an aromatic amine due to its aniline structure. It is also categorized based on its functional groups: sulfonyl (–SO₂) and amine (–NH₂).
The synthesis of 4-[(Cyclohexanesulfonyl)methyl]aniline generally involves the following steps:
The reaction typically requires careful control of temperature and time to achieve high yields. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability.
4-[(Cyclohexanesulfonyl)methyl]aniline features a benzene ring with a sulfonyl group attached to a methyl group at the para position relative to the amino group. The presence of the cyclohexane ring contributes to the steric bulk and hydrophobic characteristics of the molecule.
4-[(Cyclohexanesulfonyl)methyl]aniline can participate in various chemical reactions:
The mechanism of action for 4-[(Cyclohexanesulfonyl)methyl]aniline varies depending on its application:
4-[(Cyclohexanesulfonyl)methyl]aniline has several notable applications:
The systematic IUPAC name 4-[(cyclohexanesulfonyl)methyl]aniline precisely defines this compound’s molecular architecture, comprising three key moieties: (1) a primary aromatic amine (aniline), (2) a methylene (─CH₂─) linker, and (3) a cyclohexyl sulfonyl (─SO₂─C₆H₁₁) group. Its molecular formula C₁₃H₁₉NO₂S (MW = 253.36 g/mol) reflects the integration of alicyclic and aromatic systems [2] [6]. Alternative designations include 4-(cyclohexylsulfonylmethyl)aniline and the CAS registry number 1184585-00-9, which serve as unique identifiers in chemical databases [6].
Structurally, the molecule exhibits electronic duality: The electron-donating aniline group (pKₐ ~4.6) contrasts sharply with the strongly electron-withdrawing sulfonyl moiety (Hammett σₚ ≈ +1.5). This push-pull configuration significantly influences its reactivity—the aniline’s nucleophilicity is attenuated (~100-fold reduction versus unsubstituted aniline), directing electrophilic attacks toward ortho-positions or the sulfonyl oxygen. The cyclohexyl group adopts predominant chair conformations, with axial/equatorial isomerism impacting crystal packing and solubility [6].
Table 1: Structural Comparison of Sulfonyl-Modified Aniline Derivatives
Compound Name | Molecular Formula | Key Structural Features | CAS Number |
---|---|---|---|
4-[(Cyclohexanesulfonyl)methyl]aniline | C₁₃H₁₉NO₂S | Alicyclic sulfonyl, methylene linker | 1184585-00-9 |
4-((4-Methylphenyl)sulfonyl)aniline | C₁₃H₁₃NO₂S | Aryl sulfonyl, no methylene spacer | 363136 (PubChem) |
3-[(Cyclohexanesulfonyl)methyl]aniline | C₁₃H₁₉NO₂S | Meta-substituted isomer | 51889996 (PubChem) |
4-[(Methylsulfanyl)methyl]aniline | C₈H₁₁NS | Thioether (─S─) vs sulfonyl (─SO₂─) | 54293-04-8 |
4-[(Cyclohexanesulfonyl)methyl]aniline emerged circa 2010–2015 as a strategic intermediate in pharmaceutical discovery, coinciding with renewed interest in sulfonamide-based bioactive compounds. Its synthesis evolved from adaptations of sulfonyl chloride alkylation methodologies: Initial routes involved N-protection of 4-aminobenzyl alcohol, followed by sulfonation with cyclohexanesulfonyl chloride and deprotection. Contemporary approaches employ direct Ullmann-type coupling between 4-iodoaniline and bromomethyl cyclohexyl sulfone under Cu(I) catalysis, achieving yields >75% [6].
The compound’s significance grew alongside developments in sulfonamide pharmacophores. While early sulfa drugs (e.g., sulfanilamide) used simple aryl sulfonamides, the 2000s saw a shift toward alicyclic sulfonyl groups to enhance metabolic stability. Patent EP2350164A1 (2011) highlighted cyclohexyl sulfonyl motifs in polycarbonate synthesis, indirectly validating their synthetic utility [7]. By 2017, suppliers like EOS Med Chem listed 4-[(cyclohexanesulfonyl)methyl]aniline for antimicrobial R&D, cementing its role in drug discovery pipelines [6].
This compound uniquely merges two privileged scaffolds: The aromatic amine enables diazotization, Schiff base formation, or heterocyclic annulations, while the sulfonamide precursor (via sulfonyl chloride intermediates) offers protease inhibition capabilities. Crucially, the methylene spacer between the aniline and sulfonyl group distinguishes it from conventional diaryl sulfones (e.g., dapsone), conferring three advantages:
In antimicrobial applications, derivatives exhibit enhanced Gram-positive activity against pathogens like Enterococcus faecium (MIC₉₀ = 8 µg/mL). Molecular docking indicates the cyclohexyl group occupies hydrophobic enzyme pockets inaccessible to phenyl analogs, explaining the 3–5× potency boost. Additionally, its ─CH₂─SO₂─ linker mitigates the hepatotoxicity risks associated with diaryl sulfones by preventing quinone imine formation .
Table 2: Pharmacophore-Property Relationships of Sulfonamide-Aniline Hybrids
Structural Feature | Effect on Bioactivity | Calculated Properties |
---|---|---|
Alicyclic sulfonyl (e.g., cyclohexyl) | Enhanced cell penetration vs. aryl sulfonyls | clogP = 3.2; TPSA = 65 Ų |
Methylene (─CH₂─) linker | Prevents conjugation-induced toxicity | Metabolic stability: t₁/₂ > 120 min (human microsomes) |
Para-aniline substitution | Favors linear binding in enzyme active sites | Dipole moment: 5.2 D |
Electron-withdrawing sulfonyl | Reduces aniline oxidation potential | Oxidation potential: +0.87 V (vs. SCE) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0